Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride

Overview

Description

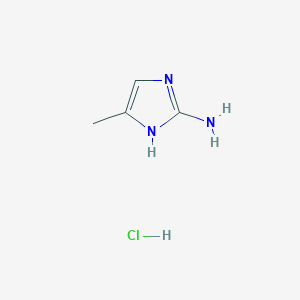

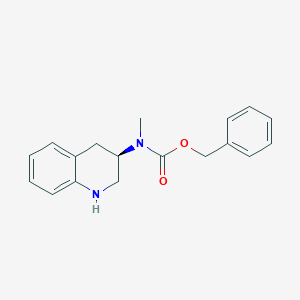

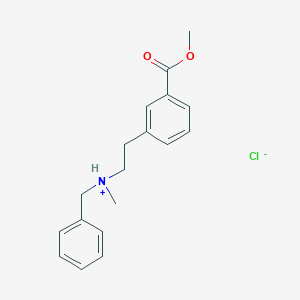

“Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride” is also known as PRL-8-53 . It is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .

Synthesis Analysis

PRL-8-53 was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University . The patent for the synthesis of PRL-8-53 has expired .Molecular Structure Analysis

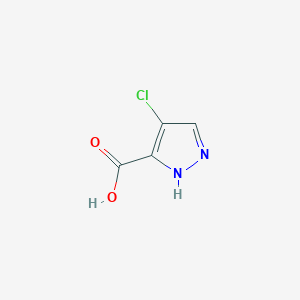

The molecular formula of PRL-8-53 is C18H21NO2 . The InChI code is1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3 . Chemical Reactions Analysis

The exact mechanism of action of PRL-8-53 remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .Physical And Chemical Properties Analysis

The molecular weight of PRL-8-53 is 319.83 . The compound is stored at room temperature .Scientific Research Applications

Cognitive Enhancement

Prl-8-53 has been investigated for its potential to enhance cognitive functions, particularly short-term memory. A study involving human participants showed that oral ingestion of a single dose of Prl-8-53 led to significant improvements in word recollection tests conducted 24 and 96 hours after ingestion . The compound is particularly beneficial for individuals who initially perform poorly on memory tasks, with these individuals experiencing an 87.5-105% increase in recollection .

Dopaminergic Neurotransmission

Research in animal models suggests that Prl-8-53 may act as a dopamine agonist. Studies involving rats have shown that Prl-8-53 can increase dopaminergic activity, as evidenced by increased gnawing behavior when combined with apomorphine, a known dopamine agonist . This indicates potential applications in neurological research related to dopamine.

Learning and Memory in Aging

Prl-8-53’s effects on memory recall are not uniform across all age groups. In subjects over the age of 30, the compound has been shown to produce a 108-152% increase in recollection ability. This suggests that Prl-8-53 could be particularly useful in studying age-related cognitive decline and in developing interventions for memory enhancement in older populations .

Therapeutic Index Evaluation

The compound has been found to have a relatively high therapeutic index in animal models, with an oral LD50 in mice of 860 mg/kg. This indicates a wide margin of safety for potential therapeutic applications, although human data is limited .

Cholinergic System Interactions

Prl-8-53 may exhibit cholinergic properties, which could make it useful in studying the cholinergic system’s role in cognitive functions and in disorders such as Alzheimer’s disease .

Serotonergic System Research

Although Prl-8-53 does not strongly enhance norepinephrine and serotonin activity, its partial inhibition of serotonin could be of interest in research into the serotonergic system’s impact on mood and cognition .

Safety and Hazards

PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg .

Mechanism of Action

Target of Action

Prl-8-53, also known as Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is believed to modulate the activity of certain neurotransmitters in the brain, such as acetylcholine , dopamine , and serotonin . These neurotransmitters play crucial roles in various cognitive functions, including memory, learning, and mood regulation.

Mode of Action

The exact mechanism of action of Prl-8-53 remains unknown . It is suggested that prl-8-53 may display possiblecholinergic properties , potentiate dopamine while partially inhibiting serotonin . This means that Prl-8-53 may enhance the activity of acetylcholine and dopamine neurotransmitters while reducing the activity of serotonin.

Result of Action

Prl-8-53 has been shown to act as a hypermnesic drug in humans, meaning it can enhance memory . In a single double-blind trial involving 47 healthy volunteers, it was found that a single dose of Prl-8-53 could improve short-term memory by more than 200% . The improvements in recollection differed between subject groups when compared to their respective placebo scores .

properties

IUPAC Name |

methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBSWSJLPLPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride | |

CAS RN |

51352-87-5 | |

| Record name | METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P77XL8HV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Is there a new and improved method for synthesizing Prl-8-53?

A1: Yes. A recent study outlined a novel synthesis method for Prl-8-53. [] This method utilizes readily available materials and features simplified procedures, resulting in a 45.7% overall yield. [] This improved synthesis could facilitate future research on this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.